Comparative Cytotoxic Potency of Phenoxyacetamide Scaffold Against HepG2 Liver Cancer Cells
While direct quantitative data for N-(4-aminophenyl)-2-phenoxyacetamide is not publicly available, its core phenoxyacetamide scaffold demonstrates substantial, quantifiable cytotoxic potential. In a 2023 study, a novel phenoxyacetamide derivative (Compound I) exhibited an IC50 value of 1.43 µM against the HepG2 hepatocellular carcinoma cell line [1]. This represents a significant 3.72-fold improvement in potency compared to the standard chemotherapeutic 5-Fluorouracil (5-FU), which had an IC50 of 5.32 µM under identical conditions [1]. This data provides a critical class-level benchmark for assessing the potential of related analogs.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for N-(4-aminophenyl)-2-phenoxyacetamide |
| Comparator Or Baseline | Compound I (novel phenoxyacetamide derivative): IC50 = 1.43 µM; 5-Fluorouracil (5-FU): IC50 = 5.32 µM |
| Quantified Difference | Compound I is 3.72-fold more potent than 5-FU (5.32 / 1.43) |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT assay |
Why This Matters
This data establishes a high-performance benchmark for the phenoxyacetamide pharmacophore, informing the selection of derivatives for liver cancer research.
- [1] Sayed, M. M., et al. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals 2023, 16(11), 1524. View Source
